2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine
Overview
Description
2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine is a compound that contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, two newly synthesized imidazo[1,2-a]pyridine derivatives were obtained from the Department of Organic Chemistry, Council of Scientific and Industrial Research–Central Leather Research .Molecular Structure Analysis
The molecular structure of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine includes three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains a total of 30 bonds, including 15 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .Scientific Research Applications
Anti-fungal Effects
This compound has shown promising anti-fungal effects, particularly against Candida spp . In a study, two newly synthesized imidazo [1,2-a]pyridine derivative molecules were investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens . One of these molecules, referred to as Probe II, showed excellent antifungal activity against fungal pathogens .
Anti-bacterial Properties
Imidazo [1,2-a]pyridines, including the compound , possess a broad spectrum of biological activity and can be used as antibacterial agents . They have been proposed for the treatment of various bacterial infections .
Anti-viral Applications
Imidazo [1,2-a]pyridines also have potential antiviral properties . They have been studied for their effectiveness against various viral infections .
Anti-inflammatory Uses
The compound has been studied for its anti-inflammatory properties . It could potentially be used in the treatment of inflammatory diseases .
Cancer Treatment
Imidazo [1,2-a]pyridines, including the compound , have been proposed for the treatment of cancer . They have shown promise in inhibiting the growth of cancer cells .
Cardiovascular Disease Treatment
These compounds have also been proposed for the treatment of cardiovascular diseases . They could potentially be used to manage conditions such as hypertension and heart disease .
Alzheimer’s Disease Treatment
Imidazo [1,2-a]pyridines have been studied for their potential use in the treatment of Alzheimer’s disease . They could potentially help in managing the symptoms and progression of this neurodegenerative disease .
Material Science Applications
This class of aromatic heterocycles has great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices and sensors .
properties
IUPAC Name |
2-tert-butylimidazo[1,2-a]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGCUBLRYLVAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=C(C=CC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587665 | |
Record name | 2-tert-Butylimidazo[1,2-a]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine | |
CAS RN |
904814-15-9 | |
Record name | 2-tert-Butylimidazo[1,2-a]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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